molecular formula C13H14O5 B1323740 Ethyl 3-carboethoxybenzoylformate CAS No. 732249-84-2

Ethyl 3-carboethoxybenzoylformate

Cat. No.: B1323740
CAS No.: 732249-84-2
M. Wt: 250.25 g/mol
InChI Key: OXSBZAOOXIITGF-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a sweet, fruity odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-carboethoxybenzoylformate can be synthesized through the esterification of benzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzoylformic acid and ethanol are combined with a catalytic amount of sulfuric acid. The mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboethoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoylformic acid.

    Reduction: It can be reduced to form ethyl 3-hydroxybenzoylformate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Benzoylformic acid.

    Reduction: Ethyl 3-hydroxybenzoylformate.

    Substitution: Various substituted benzoylformate derivatives.

Scientific Research Applications

Ethyl 3-carboethoxybenzoylformate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential as an antifungal and antibacterial agent.

    Medicine: It has shown promising results in clinical trials for the treatment of fungal infections and cancer.

    Industry: It is used in the production of fragrances and flavoring agents due to its sweet, fruity odor.

Mechanism of Action

The mechanism of action of ethyl 3-carboethoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and protein function.

Comparison with Similar Compounds

Ethyl 3-carboethoxybenzoylformate can be compared with other similar compounds such as:

    Ethyl benzoylacetate: Similar in structure but differs in the position of the ester group.

    Methyl benzoylformate: Similar in structure but has a methyl group instead of an ethyl group.

    Benzoylformic acid: The parent acid of this compound.

Uniqueness

This compound is unique due to its specific ester group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent.

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSBZAOOXIITGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641273
Record name Ethyl 3-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-84-2
Record name Ethyl 3-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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